molecular formula C14H11N3O2S B7469607 N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7469607
M. Wt: 285.32 g/mol
InChI Key: ABIVQPILRGGCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine, also known as BPTP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been shown to bind to the ATP-binding site of PIM1 kinase and inhibit its activity. This leads to a decrease in the phosphorylation of downstream targets of PIM1, which in turn affects various cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to exhibit anti-proliferative effects in cancer cells that overexpress PIM1 kinase. It has also been shown to induce apoptosis in these cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to inhibit the growth of cancer cells in xenograft models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for PIM1 kinase. This allows researchers to specifically study the role of PIM1 in various biological processes without affecting other protein kinases. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is its relatively low potency compared to other PIM1 inhibitors.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent analogs of N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine that can be used in the treatment of cancer. Another direction is the study of the role of PIM1 in other diseases such as diabetes and cardiovascular disease. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in combination with other drugs for the treatment of cancer is another area of future research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been described in a few research articles. One method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 2-aminothiophene in the presence of a palladium catalyst to yield the desired product. Another method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 2-amino-4-methylthiophene in the presence of a copper catalyst.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential use as a tool compound in scientific research. It has been found to selectively inhibit the activity of a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. This makes N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine a valuable tool for studying the role of PIM1 in various biological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-2-11-12(19-8-18-11)5-9(1)6-15-13-10-3-4-20-14(10)17-7-16-13/h1-5,7H,6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIVQPILRGGCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.